molecular formula C13H14O3 B14280301 5-(4-Methoxyphenyl)hexa-2,4-dienoic acid CAS No. 120554-24-7

5-(4-Methoxyphenyl)hexa-2,4-dienoic acid

Cat. No.: B14280301
CAS No.: 120554-24-7
M. Wt: 218.25 g/mol
InChI Key: MFKUUEXPSINGCZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)hexa-2,4-dienoic acid (CAS 120554-24-7) is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound features a hexa-2,4-dienoic acid backbone, a structure known to be present in various bioactive molecules and synthetic intermediates. For instance, the related compound sorbic acid (2,4-hexadienoic acid) is widely used as a preservative due to its antimicrobial properties . The 4-methoxyphenyl substituent in this molecule is a significant functional group common in pharmaceuticals and organic materials, suggesting its potential value as a building block in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules. Structurally similar hexa-2,4-dienoic acid derivatives have been documented as precursors in regiospecific syntheses of heterosubstituted phenols and naturally occurring phenolic compounds . Its precise physical properties, such as melting and boiling points, are areas for further characterization. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120554-24-7

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)hexa-2,4-dienoic acid

InChI

InChI=1S/C13H14O3/c1-10(4-3-5-13(14)15)11-6-8-12(16-2)9-7-11/h3-9H,1-2H3,(H,14,15)

InChI Key

MFKUUEXPSINGCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(=O)O)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Strategies for 5 4 Methoxyphenyl Hexa 2,4 Dienoic Acid and Analogues

Retrosynthetic Analysis of 5-(4-Methoxyphenyl)hexa-2,4-dienoic Acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The diene moiety and the carboxylic acid group are key features to consider.

Primary Disconnections:

C4-C5 Double Bond: This disconnection points towards an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, between a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion derived from a crotonate equivalent and 4-methoxycinnamaldehyde (B120730).

C2-C3 Double Bond: Alternatively, disconnection at this position suggests a condensation reaction, like the Knoevenagel-Doebner condensation, between 4-(4-methoxyphenyl)but-3-en-2-one and malonic acid.

C5-Aryl Bond: This disconnection suggests a cross-coupling reaction, for instance, a Heck reaction, between a 5-halohexadienoic acid derivative and a 4-methoxyphenylboronic acid (Suzuki coupling) or similar organometallic reagent.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Classical and Modern Methodologies for Dienoic Acid Synthesis

A variety of classical and modern synthetic methods can be employed for the construction of dienoic acids. These methods offer different advantages concerning stereoselectivity, functional group tolerance, and reaction conditions.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the formation of carbon-carbon double bonds. nih.gov These reactions involve the reaction of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an aldehyde or ketone.

In the context of synthesizing this compound, a plausible approach would involve the reaction of 4-methoxycinnamaldehyde with a suitable phosphorus ylide or phosphonate. The HWE reaction is often preferred for the synthesis of α,β-unsaturated esters due to the higher nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The HWE reaction typically favors the formation of the (E)-alkene, which would be advantageous for achieving a specific stereoisomer of the target dienoic acid. wikipedia.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
Reagent Phosphonium ylidePhosphonate carbanion
Byproduct Triphenylphosphine oxideDialkyl phosphate
Byproduct Removal Often requires chromatographyEasily removed by aqueous extraction
Reactivity Ylides can be less nucleophilicCarbanions are more nucleophilic
Stereoselectivity Can be tuned for (E) or (Z) isomersPredominantly forms (E)-alkenes

Condensation Reactions in Dienoic Acid Formation

Condensation reactions, particularly the Knoevenagel condensation and its Doebner modification, are widely used for the synthesis of α,β-unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.org The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.org

The Doebner modification specifically utilizes malonic acid as the active methylene compound in the presence of pyridine (B92270) and a catalytic amount of piperidine. wikipedia.orgorganic-chemistry.org This reaction proceeds with subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid. For the synthesis of this compound, a potential precursor would be 4-(4-methoxyphenyl)but-3-enal, which could undergo a Doebner condensation with malonic acid. This method is particularly effective for aromatic aldehydes. frontiersin.orgresearchgate.net

Cross-Coupling and Metathesis Approaches

Modern synthetic methods like palladium-catalyzed cross-coupling reactions and olefin metathesis offer alternative routes to dienoic acids.

The Heck reaction , which couples an aryl or vinyl halide with an alkene, is a viable strategy. organic-chemistry.orgyoutube.com For instance, the reaction of a halo-substituted hexa-2,4-dienoic acid ester with a 4-methoxyphenylboronic acid derivative under Suzuki-Miyaura conditions, or with 4-iodoanisole (B42571) under Heck conditions, could form the desired carbon-carbon bond. acs.orgnih.gov The Heck reaction often exhibits high trans selectivity. organic-chemistry.org

Olefin metathesis , catalyzed by ruthenium or molybdenum complexes, is another powerful tool for forming carbon-carbon double bonds. nih.govutc.edu A cross-metathesis reaction between a suitable terminal alkene and an α,β-unsaturated ester could potentially construct the diene system. The efficiency of cross-metathesis can be influenced by the steric and electronic properties of the reacting alkenes.

Stereoselective Synthesis of this compound Isomers

The control of stereochemistry in the synthesis of dienoic acids is crucial, as different isomers can exhibit distinct physical and biological properties. The (2E,4E)-isomer is often the thermodynamically most stable.

The Horner-Wadsworth-Emmons reaction is particularly noted for its high (E)-selectivity, making it a preferred method for obtaining trans-olefins. wikipedia.orgconicet.gov.ar By selecting the appropriate phosphonate reagent and reaction conditions, the synthesis can be directed towards the formation of the (2E,4E)-isomer of this compound. Factors influencing the stereoselectivity of the HWE reaction include the nature of the solvent, the counter-ion of the base used, and the reaction temperature. wikipedia.org

Synthesis of Structural Analogues and Derivatives

The synthetic methodologies described above are versatile and can be adapted to produce a wide range of structural analogues and derivatives of this compound.

Table 2: Potential Structural Analogues and Corresponding Synthetic Precursors

AnalogueSynthetic StrategyKey Precursors
5-(4-Chlorophenyl)hexa-2,4-dienoic acidHorner-Wadsworth-Emmons4-Chlorocinnamaldehyde, phosphonate ester of crotonic acid
5-(4-Methoxyphenyl)hepta-2,4-dienoic acidKnoevenagel-Doebner4-(4-Methoxyphenyl)pent-3-enal, Malonic acid
Methyl 5-(4-methoxyphenyl)hexa-2,4-dienoateHeck ReactionMethyl hexa-2,4-dienoate, 4-Iodoanisole

By varying the substituents on the aromatic ring of the aldehyde precursor in condensation or olefination reactions, a library of 5-aryl-hexa-2,4-dienoic acids can be generated. Similarly, modifications to the diene backbone can be achieved by employing different phosphonate reagents in the HWE reaction or different alkene partners in metathesis. For instance, the use of a substituted cinnamaldehyde (B126680) would lead to analogues with different substitution patterns on the phenyl ring.

Modification of the Methoxyphenyl Moiety

The methoxyphenyl group is a common feature in bioactive molecules and offers several avenues for synthetic alteration to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Demethylation to Phenolic Analogues: A primary modification is the cleavage of the methyl ether to yield the corresponding phenol, 5-(4-hydroxyphenyl)hexa-2,4-dienoic acid. This transformation unmasks a polar hydroxyl group, which can act as a hydrogen bond donor and acceptor, potentially altering target binding interactions. Common reagents for this O-demethylation include strong Lewis acids like boron tribromide (BBr₃), which is effective even at low temperatures, and strong protic acids such as hydrobromic acid (HBr) at elevated temperatures. google.comcommonorganicchemistry.comwikipedia.org Milder, more selective conditions can also be employed, such as using thiolates in polar aprotic solvents or biocatalytic methods employing oxygen-independent demethylases. acs.orgresearchgate.net

Substitution on the Aromatic Ring: The anisole (B1667542) ring is activated towards electrophilic aromatic substitution (SEAr), typically directing incoming electrophiles to the ortho and para positions. acs.org Since the para position is already substituted, functionalization occurs at the ortho position (C-3 of the phenyl ring). Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce a variety of functional groups. For instance, nitration of the parent methoxy-aromatic structure can be achieved, and the resulting nitro group can be subsequently reduced to an amine, which serves as a versatile precursor for further derivatization. mdpi.com

Palladium-catalyzed C-H activation and functionalization offer modern and highly selective methods for introducing new substituents onto the anisole ring, often with predictable regioselectivity controlled by directing groups or specialized ligands. rsc.orgnih.gov These advanced techniques allow for the installation of alkyl, aryl, or other functional groups that are not accessible through classical electrophilic substitution.

Modification StrategyReagents/ConditionsResulting Functional Group
O-DemethylationBoron tribromide (BBr₃), HBrPhenol (-OH)
NitrationHNO₃/H₂SO₄Nitro (-NO₂)
HalogenationBr₂/FeBr₃ or NCSHalogen (-Br, -Cl)
C-H AlkylationRuthenium or Palladium catalystsAlkyl (-R)

Alterations to the Dienyl Carboxylic Acid Chain

Chain Extension and Truncation: The length of the polyene chain can be modified through various synthetic routes. Chain extension of an unsaturated acid can be accomplished using methods like the Arndt-Eistert reaction for a single carbon insertion or through malonic ester synthesis for a two-carbon extension. google.com Chemo-enzymatic approaches, combining carboxylic acid reduction to an aldehyde followed by a Wittig reaction, can provide α,β-unsaturated esters with a two-carbon chain extension. beilstein-journals.orgnih.govresearchgate.net

Synthesis of Substituted Dienes: The introduction of substituents along the diene backbone can be achieved by employing appropriately substituted starting materials in a convergent synthesis. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, are powerful tools for constructing complex diene systems from simpler precursors. wikipedia.orgorganic-chemistry.org For example, a Heck reaction could couple an aryl halide with a substituted alkene to form a portion of the diene chain. nih.gov More recent developments include the palladium-catalyzed sequential dehydrogenation of aliphatic acids, which can directly generate conjugated dienoic acids from saturated precursors. nih.gov

Decarboxylative Coupling: A modern strategy for modifying the terminus of the diene system involves the palladium-catalyzed decarboxylative cross-coupling of a 2,4-dienoic acid with various (hetero)aryl halides. acs.org This reaction replaces the carboxylic acid group with an aryl group, yielding a 1,4-diarylbutadiene structure and fundamentally altering the scaffold. This method is compatible with a wide range of functional groups on both the dienoic acid and the aryl halide. acs.org

Alteration TypeSynthetic MethodKey Features
Chain ExtensionMalonic Ester SynthesisAdds two carbon atoms to the chain. google.com
Diene ConstructionHeck ReactionForms C-C bonds between halides and alkenes. wikipedia.orgorganic-chemistry.org
Diene SynthesisSequential DehydrogenationCreates conjugated dienes from aliphatic acids. nih.gov
Terminal ArylationDecarboxylative Cross-CouplingReplaces -COOH with an aryl group. acs.org

Conjugation to Other Bioactive Scaffolds

The carboxylic acid group of this compound is an ideal handle for covalent attachment to other bioactive molecules, such as peptides, to create hybrid molecules with potentially enhanced properties. nih.govnih.gov This strategy can improve pharmacokinetic profiles, enable targeted delivery, or combine different pharmacological activities into a single molecule. researchgate.netirbm.com

The most common conjugation strategy is the formation of an amide bond between the carboxylic acid and an amine group on the target scaffold (e.g., the N-terminus or a lysine (B10760008) side chain of a peptide). Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated". ucalgary.ca

Activation with Coupling Reagents: A wide array of coupling reagents is available to facilitate amide bond formation. These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an active ester, which is then readily attacked by the amine. sigmaaldrich.com

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents that form a reactive O-acylisourea intermediate. ucalgary.ca

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate active esters. sigmaaldrich.com

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective, especially for sterically hindered couplings, forming highly reactive OAt or OBt esters. sigmaaldrich.com

The choice of coupling reagent and reaction conditions (solvent, base, temperature) is critical to ensure high yields and minimize side reactions, such as racemization if chiral centers are present in the target scaffold.

Alternative Coupling Methods: In addition to standard coupling reagents, other methods have been developed. These include silver-promoted coupling of carboxylic acids with thioamides unimelb.edu.au and innovative one-pot procedures that avoid traditional coupling reagents by forming an intermediate thioester, offering a greener synthetic route. rsc.orgnih.gov

Coupling Reagent ClassExample(s)Reactive Intermediate
CarbodiimidesDCC, DICO-acylisourea
Phosphonium SaltsPyBOPOBt active ester
Aminium/Uronium SaltsHATU, HBTUOAt/OBt active ester

Advanced Spectroscopic Characterization and Structural Elucidation of 5 4 Methoxyphenyl Hexa 2,4 Dienoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra are the foundational experiments for structural elucidation.

The ¹H NMR spectrum of 5-(4-Methoxyphenyl)hexa-2,4-dienoic acid would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group would typically appear as two doublets in the aromatic region (approximately 6.8-7.5 ppm). The protons of the conjugated dienoic acid chain would resonate in the olefinic region (typically 5.5-7.5 ppm), with their specific chemical shifts and coupling constants (J-values) providing critical information about the stereochemistry (E/Z configuration) of the double bonds. The methyl protons of the methoxy (B1213986) group would appear as a sharp singlet around 3.8 ppm, and the methyl group on the dienyl chain would also produce a singlet or doublet, depending on its position and coupling. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the carbons of the conjugated double bonds (115-150 ppm), and the aromatic carbons (110-160 ppm). The carbon of the methoxy group would be expected around 55 ppm. The number of distinct signals would confirm the molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) > 10 (broad s) 170 - 180
Olefinic Protons (-CH=CH-) 5.5 - 7.5 (m) 115 - 150
Aromatic Protons (Ar-H) 6.8 - 7.5 (d) 110 - 160
Methoxy Protons (-OCH₃) ~ 3.8 (s) ~ 55

Note: This table presents predicted ranges based on typical values for similar functional groups and structures. Actual experimental values are required for definitive assignment.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining the complete molecular structure and stereochemistry.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, allowing for the connection of adjacent protons along the hexa-2,4-dienoic acid chain and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different fragments of the molecule, such as linking the phenyl ring to the dienyl chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of this compound. The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses, such as the loss of a water molecule, a carboxyl group, or a methyl radical from the methoxy group, providing further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Absorptions in the 1600-1650 cm⁻¹ region would be due to the C=C stretching of the conjugated diene and the aromatic ring. Finally, a strong band around 1250 cm⁻¹ would be characteristic of the C-O stretching of the aryl ether (methoxy group).

Table 2: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid) 2500 - 3300 (broad)
C=O (Carboxylic Acid) ~ 1700 (strong)
C=C (Alkene & Aromatic) 1600 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. Due to the extended π-electron system of the conjugated diene and the aromatic ring, this compound is expected to absorb ultraviolet light. The spectrum would likely display a strong absorption maximum (λmax) in the UV region, characteristic of π → π* transitions. The position of this maximum provides insight into the extent of conjugation within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would unambiguously confirm the connectivity of the atoms, the stereochemistry of the double bonds, and reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. For a molecule such as this compound, which possesses a stereocenter at the C5 position, ECD spectroscopy can be instrumental in determining its absolute configuration.

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The observed Cotton effects—positive or negative peaks in the ECD spectrum—are directly related to the spatial arrangement of chromophores within the molecule. In the case of this compound, the conjugated dienoic acid system and the methoxyphenyl group act as the primary chromophores. The electronic transitions associated with these chromophores will give rise to characteristic ECD signals, the signs and magnitudes of which are diagnostic of a specific enantiomer.

To assign the absolute configuration, the experimental ECD spectrum of an enantiomer of this compound would be compared with the theoretically calculated spectrum. This computational approach involves several steps. First, a conformational search of the molecule is performed to identify the most stable conformers. Subsequently, the ECD spectrum for each of these low-energy conformers is calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra. A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration as either (R) or (S).

For instance, a hypothetical experimental ECD spectrum of the (S)-enantiomer of this compound might exhibit a positive Cotton effect at a longer wavelength and a negative Cotton effect at a shorter wavelength. If the calculated ECD spectrum for the (S)-configuration reproduces this pattern, the assignment is confirmed.

The following table represents hypothetical ECD data for the (R)- and (S)-enantiomers of this compound for illustrative purposes, as specific experimental data is not publicly available.

EnantiomerWavelength (nm)Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹]
(R)-5-(4-Methoxyphenyl)hexa-2,4-dienoic acid220+15.2
250-8.5
290+5.0
(S)-5-(4-Methoxyphenyl)hexa-2,4-dienoic acid220-15.2
250+8.5
290-5.0

This illustrative data demonstrates the mirror-image relationship expected for the ECD spectra of a pair of enantiomers. The successful application of ECD spectroscopy, therefore, provides a reliable method for the stereochemical elucidation of this compound.

Reactivity and Transformation Pathways of 5 4 Methoxyphenyl Hexa 2,4 Dienoic Acid

Reactions Involving the Conjugated Diene System

The conjugated diene system in 5-(4-methoxyphenyl)hexa-2,4-dienoic acid is an electron-rich moiety that readily participates in a variety of addition and cycloaddition reactions.

The conjugated diene structure of this compound makes it a suitable candidate for Diels-Alder reactions, a powerful class of pericyclic reactions for the formation of six-membered rings. amazonaws.comadichemistry.commeta-synthesis.com In these [4+2] cycloaddition reactions, the diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. iitb.ac.in The reaction is typically concerted, proceeding through a single cyclic transition state. adichemistry.com

The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic properties and steric hindrance of the substituents on both the diene and the dienophile. The presence of the electron-donating 4-methoxyphenyl (B3050149) group can influence the reactivity and selectivity of the cycloaddition. Diels-Alder reactions are often carried out by heating the reactants, sometimes in an inert solvent or in the presence of a Lewis acid catalyst. amazonaws.com

Electrocyclic reactions, another type of pericyclic reaction, are also possible for conjugated systems. These intramolecular reactions involve the formation of a ring and a new σ-bond at the expense of a π-bond, and can be induced thermally or photochemically. amazonaws.comadichemistry.com

Table 1: Potential Diels-Alder Reactions of this compound This table presents hypothetical examples based on general Diels-Alder principles, as specific reactions for this compound are not documented in the provided search results.

Dienophile Expected Product Reaction Conditions
Maleic anhydride (B1165640) Cyclohexene dicarboxylic anhydride derivative Thermal (heating in toluene)
Acrylonitrile Cyanocyclohexene derivative Lewis acid catalysis (e.g., AlCl₃)
Dimethyl acetylenedicarboxylate Cyclohexadiene dicarboxylate derivative High temperature

The double bonds within the conjugated diene system can be reduced through hydrogenation. Catalytic hydrogenation, typically employing transition metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, can saturate one or both of the double bonds. The reaction conditions (temperature, pressure, catalyst choice) can be tuned to achieve selective reduction.

For unsaturated fatty acids, which share structural similarities, hydrogenation is a common transformation. For instance, unsaturated fatty acids like oleic and linoleic acid can be hydrogenated to the corresponding saturated fatty acid, stearic acid, often as a preceding step to other reactions like decarboxylation. umich.edu This suggests that this compound could be reduced to 5-(4-methoxyphenyl)hexanoic acid under similar conditions.

The electron-rich diene system is susceptible to attack by various oxidizing agents. Oxidative cleavage of the double bonds can occur, for example, through ozonolysis, leading to the formation of smaller carbonyl compounds.

Epoxidation is another potential oxidative transformation, where one or both of the double bonds react with a peroxy acid (e.g., m-chloroperbenzoic acid, m-CPBA) to form epoxides. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the electron density of the diene system and thus its reactivity towards electrophilic oxidizing agents. While specific studies on the epoxidation of this particular acid are not available, the epoxidation of unsaturated phosphazenes containing similar functionalities has been achieved using m-CPBA. researchgate.net

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of transformations, including esterification, amidation, and decarboxylation.

Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can convert the carboxylic acid into its corresponding ester.

Amidation, the formation of an amide bond, is a crucial reaction in organic and medicinal chemistry. researchgate.net Direct condensation of the carboxylic acid with an amine is possible but typically requires high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To facilitate amide formation under milder conditions, activating agents are often employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are commonly used to activate the carboxylic acid, allowing for its reaction with an amine to form the amide. researchgate.netmdpi.comyoutube.com The only byproduct in direct amidation is water, which often needs to be removed to drive the reaction to completion. mdpi.com

Table 2: General Conditions for Amidation of Carboxylic Acids

Reagent/Method Description Typical Conditions
Thermal Condensation Direct reaction of the carboxylic acid and amine. High temperatures (>160-180°C).
Carbodiimide Coupling (e.g., DCC, EDCI) Activation of the carboxylic acid followed by nucleophilic attack by the amine. Room temperature, various solvents (e.g., acetone, CHCl₃). mdpi.comresearchgate.net
Organocatalysis Use of S-N or Se-Se based organocatalysts to activate the carboxylic acid. Often involves a phosphine (B1218219) co-reagent and in-situ re-oxidation of the catalyst. mdpi.com

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group as carbon dioxide (CO₂). wikipedia.org For α,β-unsaturated carboxylic acids like this compound, decarboxylation is not always straightforward under mild conditions. stackexchange.com The ease of decarboxylation often depends on the substitution pattern, particularly at the β-position, which can stabilize a potential carbocationic intermediate. stackexchange.com

Several methods can promote the decarboxylation of unsaturated acids:

Acid-catalyzed decarboxylation: The presence of a strong acid can facilitate the removal of CO₂. stackexchange.com

Thermal decarboxylation: Pyrolysis can lead to the loss of CO₂, often resulting in terminal alkenes. stackexchange.commdma.ch The mechanism may involve isomerization to a β,γ-unsaturated acid, which then decarboxylates through a cyclic transition state. stackexchange.com

Photocatalytic decarboxylation: Visible-light photocatalysis, using catalysts like fac-Ir(ppy)₃, can achieve stereoselective decarboxylation of α,β-unsaturated carboxylic acids. acs.org

Oxidative decarboxylation: Reagents such as hypervalent iodine compounds can induce oxidative decarboxylation, converting 2-aryl carboxylic acids into aldehydes, ketones, or nitriles. organic-chemistry.org

Biocatalytic decarboxylation: Enzymes known as decarboxylases, such as ferulic acid decarboxylase (FDC), can catalyze the reversible decarboxylation of unsaturated carboxylic acids under mild conditions. researchgate.net

A palladium-catalyzed protodecarboxylation method has also been shown to be effective for polyenoic acids, yielding polyenes under mild conditions. organic-chemistry.org

Transformations of the Methoxyphenyl Group

The methoxyphenyl group, an anisole (B1667542) derivative, is a key structural feature that significantly influences the reactivity of the molecule. The electron-donating nature of the methoxy group activates the aromatic ring towards certain transformations while also being susceptible to cleavage under specific conditions.

The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution reactions. This is due to the resonance effect of the oxygen's lone pairs, which increases the electron density at the positions ortho and para to the methoxy group. Given that the para position is already substituted by the hexadienoic acid chain, electrophilic attack is predicted to occur predominantly at the ortho positions (C-3 and C-5 of the phenyl ring).

Common electrophilic aromatic substitution reactions that methoxyphenyl compounds undergo include halogenation, nitration, and Friedel-Crafts reactions. While specific studies on this compound are not extensively documented in the literature, the expected reactivity can be inferred from the well-established behavior of anisole and other 4-substituted anisole derivatives.

Table 1: Representative Aromatic Ring Functionalization Reactions for Methoxyphenyl Compounds

Reaction Type Reagent(s) Expected Product(s) on the Methoxyphenyl Ring
Bromination Br₂ in Acetic Acid 2-Bromo-4-methoxyphenyl derivative
Nitration HNO₃, H₂SO₄ 2-Nitro-4-methoxyphenyl derivative
Friedel-Crafts Acylation RCOCl, AlCl₃ 2-Acyl-4-methoxyphenyl derivative

It is important to note that the reaction conditions for these transformations would need to be carefully controlled to avoid potential side reactions involving the dienoic acid chain.

The methyl ether linkage of the methoxyphenyl group can be cleaved to yield the corresponding phenol, 5-(4-hydroxyphenyl)hexa-2,4-dienoic acid. This transformation is typically achieved by treatment with strong protic acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids such as boron tribromide (BBr₃) are also highly effective for this purpose, often allowing for milder reaction conditions.

The cleavage of aryl methyl ethers is a fundamental reaction in organic synthesis, often used in the deprotection of phenolic hydroxyl groups. The reaction proceeds via nucleophilic substitution at the methyl group.

Table 2: Reagents for Ether Cleavage of the Methoxyphenyl Group

Reagent(s) Typical Conditions Product
Hydrobromic Acid (HBr) Reflux 5-(4-Hydroxyphenyl)hexa-2,4-dienoic acid
Hydroiodic Acid (HI) Reflux 5-(4-Hydroxyphenyl)hexa-2,4-dienoic acid

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The transformations of the methoxyphenyl group in this compound are governed by well-understood reaction mechanisms.

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination):

Generation of the Electrophile: In the case of bromination with Br₂, a Lewis acid catalyst (which may be absent if the ring is sufficiently activated) polarizes the Br-Br bond, generating a potent electrophile, Br⁺.

Nucleophilic Attack: The electron-rich aromatic ring of the methoxyphenyl group attacks the electrophile. The attack is directed to the ortho position due to the activating effect of the methoxy group. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the bromide ion or the solvent, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the ortho-brominated product.

Mechanism of Acid-Catalyzed Ether Cleavage (with HBr):

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by the strong acid (HBr), which converts the methoxy group into a good leaving group (a methyloxonium ion).

Nucleophilic Attack by Halide: The bromide ion (Br⁻), a good nucleophile, then attacks the methyl carbon of the protonated ether. This is an Sₙ2 reaction. The attack occurs at the less sterically hindered methyl group rather than the sp²-hybridized aromatic carbon.

Formation of Products: The C-O bond is cleaved, resulting in the formation of the phenolic product, 5-(4-hydroxyphenyl)hexa-2,4-dienoic acid, and methyl bromide as a byproduct. The cleavage of the aryl-oxygen bond is disfavored due to the high energy required to break the sp² C-O bond and the instability of the potential phenyl cation.

Computational Chemistry and Molecular Modeling of 5 4 Methoxyphenyl Hexa 2,4 Dienoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic PropertiesDensity Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 5-(4-Methoxyphenyl)hexa-2,4-dienoic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional geometry.researchgate.netmdpi.comThis process determines the most stable arrangement of atoms by finding the minimum energy conformation.

From this optimized geometry, various electronic properties could be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule might interact with other chemical species. nih.gov

Calculation of Spectroscopic Parameters (NMR, UV, IR)Computational methods can predict spectroscopic data, which are invaluable for experimental characterization. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).scielo.org.zaresearchgate.netThese theoretical values can be correlated with experimental data to confirm the molecular structure.scielo.org.za

Similarly, theoretical Infrared (IR) spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra, which provides information about the wavelengths of maximum absorption (λmax) in the Ultraviolet-Visible (UV-Vis) range and the corresponding electronic transitions. scielo.org.za

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a solvent like water to mimic biological conditions, would involve solving Newton's equations of motion for the atoms in the system. mdpi.com This simulation would reveal the molecule's conformational flexibility, showing how it folds and changes shape. It would also allow for the study of intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and solvent molecules. nih.gov

In Silico Predictions of Biological Interactions

Computational methods are widely used in drug discovery to predict how a molecule might interact with biological targets.

Molecular Mechanics and Force Field Applications

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecular system. This approach is significantly faster than quantum mechanical calculations, making it suitable for studying large systems and dynamic processes such as conformational changes and intermolecular interactions. The application of molecular mechanics to this compound and related molecules provides valuable insights into their structural and dynamic properties.

At the core of molecular mechanics is the force field, a set of empirical energy functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. Force fields are parameterized to reproduce experimental data and high-level quantum mechanical calculations for a range of molecules. Common force fields used for organic and biomolecular systems include CHARMM, AMBER, OPLS-AA, and MM4. nih.govacs.orgresearchgate.net The choice of a force field is crucial for the accuracy of molecular mechanics simulations.

For a molecule like this compound, a suitable force field would need to accurately represent the potential energy contributions from various intramolecular and intermolecular interactions. These include:

Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.

Angle Bending: The energy associated with deforming a bond angle from its ideal value.

Torsional Dihedrals: The energy barrier to rotation around a chemical bond.

Van der Waals Interactions: Non-bonded interactions arising from temporary fluctuations in electron density.

Electrostatic Interactions: The forces between atoms due to their partial atomic charges.

Molecular dynamics (MD) simulations, a key application of molecular mechanics, have been employed to study the behavior of compounds structurally related to this compound. For instance, MD simulations of substituted 5-(4-methoxyphenyl)-1H-indoles and -imidazoles, which share the methoxyphenyl group, have been used to investigate their interaction with biological targets. semanticscholar.orgnih.gov These studies have shown that the methoxyphenyl group can play a crucial role in the binding of these molecules within protein cavities, highlighting the importance of accurately modeling its interactions. semanticscholar.org In such simulations, the stability of the ligand-protein complex is assessed over time, providing insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

The parameterization of a force field for a novel molecule like this compound would typically involve a combination of approaches. Existing parameters from established force fields for similar functional groups (e.g., aromatic rings, carboxylic acids, conjugated systems) would be utilized where possible. acs.orgresearchgate.net For any missing or critical parameters, quantum mechanical calculations would be performed to derive them. This process often involves calculating the potential energy surface for bond stretching, angle bending, and dihedral rotation and then fitting the force field parameters to reproduce these quantum mechanical energy profiles. The accuracy of the resulting force field would then be validated by comparing calculated properties, such as conformational energies and vibrational frequencies, with experimental data or high-level ab initio calculations.

Force Field ComponentDescriptionRelevance to this compound
Bond Parameters Define the equilibrium length and stiffness of covalent bonds.Crucial for accurately representing the geometry of the hexadienoic acid chain and the methoxyphenyl ring.
Angle Parameters Determine the equilibrium angle and the energy cost of deviation.Important for maintaining the correct three-dimensional structure, including the planarity of the conjugated system.
Torsional Parameters Describe the energy profile for rotation around single and partial double bonds.Essential for modeling the conformational flexibility of the molecule, particularly the rotation of the methoxyphenyl group and the orientation of the carboxylic acid group.
Non-bonded Parameters Include van der Waals (Lennard-Jones) and electrostatic (Coulomb) terms.Govern the intermolecular interactions with other molecules, such as solvent or a biological receptor, and also influence the intramolecular non-bonded interactions that affect conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are widely used in medicinal chemistry and toxicology to predict the activity of new compounds, optimize lead structures, and understand the molecular properties that are important for a specific biological effect. nih.gov

A QSAR study on this compound and its derivatives would involve several key steps:

Data Set Compilation: A collection of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) is required. The activity data should span a reasonable range to allow for the development of a robust model.

Molecular Descriptor Calculation: A large number of numerical descriptors that characterize the structural, physicochemical, and electronic properties of the molecules are calculated. These descriptors can be classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, surface area, volume).

Physicochemical Descriptors: Properties such as lipophilicity (logP), molar refractivity, and polarizability.

Electronic Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).

Model Development and Validation: Statistical methods are used to select the most relevant descriptors and to build a mathematical model that correlates these descriptors with the biological activity. Common methods include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques.

For a series of derivatives of this compound, a QSAR model could elucidate the influence of different substituents on their biological activity. For example, modifications could be made to the methoxyphenyl ring, the hexadienoic acid chain, or the carboxylic acid group.

A hypothetical QSAR study could explore the relationship between the anti-inflammatory activity of these compounds and a set of calculated molecular descriptors. The resulting QSAR equation might look something like this:

log(1/IC50) = β0 + β1 * logP + β2 * HOMO + β3 * S_aaO + ...

Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity), HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor), S_aaO is a topological descriptor representing the sum of all atom-type E-state values for oxygen atoms, and β are the regression coefficients determined from the statistical analysis.

The following table illustrates a hypothetical data set that could be used to develop such a QSAR model.

CompoundSubstituent (R)log(1/IC50)logPHOMO (eV)S_aaO
1 H4.53.2-6.111.5
2 4-Cl5.13.9-6.311.5
3 4-F4.83.4-6.211.5
4 3,4-diCl5.54.6-6.511.5
5 4-CH34.73.7-5.911.5
6 4-NO24.23.1-6.818.0

The interpretation of the QSAR model would provide insights into the structure-activity relationships. For instance, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for HOMO might indicate that a lower HOMO energy (greater electron-accepting ability) is favorable. Such information is invaluable for the rational design of new, more potent analogs of this compound.

An extensive review of scientific literature reveals a notable absence of specific preclinical pharmacological studies on the compound This compound . As of the current date, dedicated research detailing its in vitro biological activities, including its potential antitumor, anticancer, or antimicrobial properties, is not available in published scientific journals and databases.

Therefore, it is not possible to provide a detailed article on the preclinical pharmacological activity and mechanisms of action for this specific compound as requested. The subsequent sections of the outline, including inhibition of cancer cell proliferation, induction of apoptosis, modulation of cell cycle, inhibition of enzymes, and antimicrobial spectrum, cannot be addressed due to the lack of specific research data for this compound.

Scientific inquiry into novel chemical entities is an ongoing process, and the absence of data for a specific compound may indicate it is a novel structure, has not yet been synthesized, or has not been a subject of biological investigation. While research exists for structurally related compounds containing a methoxyphenyl group or a hexadienoic acid backbone, extrapolating those findings would be scientifically inappropriate and would not pertain to the unique properties of the specified molecule.

Further research and synthesis of this compound are required to determine its potential biological activities and mechanisms of action.

Preclinical Pharmacological Activity and Mechanisms of Action

In Vitro Evaluation of Biological Activities

Anti-inflammatory Properties

A thorough review of scientific literature reveals a lack of specific studies investigating the anti-inflammatory properties of 5-(4-Methoxyphenyl)hexa-2,4-dienoic acid. While research into structurally related compounds containing methoxyphenyl moieties has been conducted, there is no direct evidence to characterize the anti-inflammatory potential of this specific molecule.

Antioxidant Activity

There is currently no available research data on the antioxidant activity of this compound. Scientific investigations into the free-radical scavenging capabilities or its effects on oxidative stress markers have not been reported in the existing literature.

Modulation of Plant Growth Regulatory Pathways

The potential for this compound to modulate plant growth regulatory pathways has not been explored in any published studies. Its role as a potential plant growth promoter or inhibitor remains uninvestigated.

Exploration of Molecular Mechanisms of Action

Receptor Binding Studies and Ligand-Target Interactions

Specific data from receptor binding studies for this compound are not available in the current body of scientific literature. Consequently, its potential ligand-target interactions remain uncharacterized.

Elucidation of Cellular Pathway Modulation

There is a lack of research into the effects of this compound on cellular pathways. As such, its potential to modulate intracellular signaling cascades has not been determined.

Enzyme Inhibition Kinetics and Characterization

No studies on the enzyme inhibition kinetics of this compound have been published. Therefore, its potential to act as an enzyme inhibitor and the characteristics of such inhibition are unknown.

Structure Activity Relationship Studies and Rational Design of Derivatives

Systematic Modification of the 5-(4-Methoxyphenyl)hexa-2,4-dienoic Acid Scaffold

Influence of the Methoxyphenyl Group on Biological Activity

The 4-methoxyphenyl (B3050149) group is a critical determinant of the biological activity in this class of compounds. Its electron-donating nature and steric bulk significantly influence interactions with biological targets.

The position and nature of substituents on the phenyl ring play a pivotal role in modulating biological activity. Studies on related compounds have shown that the presence and position of a methoxy (B1213986) group can dramatically alter the therapeutic properties. For instance, in some series of compounds, a methoxy group at the para position has been found to be optimal for activity, potentially by engaging in specific hydrogen bond interactions or by favorably positioning the molecule within a binding pocket. nih.gov

Modification of Methoxyphenyl GroupObserved Effect on Biological ActivityPotential Rationale
Removal of Methoxy GroupSignificant decrease in activityLoss of key hydrogen bond acceptor or altered electronic properties
Shift of Methoxy Group (ortho, meta)Reduced or altered activitySuboptimal orientation within the binding site
Replacement with Larger Alkoxy GroupsVariable effects, often decreased activitySteric hindrance at the binding site
Replacement with Electron-Withdrawing GroupsGenerally leads to a loss of activityUnfavorable electronic interactions with the target

Role of the Conjugated Diene System in Efficacy and Selectivity

The length and geometry of the conjugated system are critical. The two double bonds in the hexa-2,4-dienoic acid chain create a planar region that can facilitate π-π stacking interactions with aromatic residues in a protein's active site. The specific geometry of the double bonds (E/Z isomerism) can also profoundly impact the compound's ability to fit into a binding pocket.

Modifications within the diene system, such as the introduction of substituents or the alteration of its length, have been shown to affect biological activity. Such changes can alter the molecule's conformational flexibility and its electronic distribution, thereby affecting its binding affinity and selectivity.

Impact of the Carboxylic Acid Moiety on the Biological Profile

The carboxylic acid moiety is a highly polar group that often serves as a primary anchoring point to the biological target through the formation of strong hydrogen bonds or ionic interactions. Its presence is frequently essential for biological activity.

The acidic nature of the carboxylic acid group means it is typically ionized at physiological pH, which can be critical for binding to positively charged residues, such as arginine or lysine (B10760008), in an enzyme's active site. However, this ionization can also limit cell permeability and oral bioavailability.

To address these limitations, researchers have explored the use of carboxylic acid bioisosteres—functional groups that mimic the key properties of a carboxylic acid but possess improved pharmacokinetic characteristics. nih.govresearchgate.netdrughunter.comnih.gov These replacements aim to retain the essential binding interactions while enhancing drug-like properties.

Carboxylic Acid BioisostereKey PropertiesPotential Advantages
TetrazoleAcidic, similar pKa to carboxylic acidIncreased metabolic stability and lipophilicity cambridgemedchemconsulting.com
Hydroxamic AcidCan chelate metal ions, acidicCan introduce new binding interactions
AcylsulfonamideAcidic, can form strong hydrogen bondsImproved membrane permeability

Stereochemical Implications for Biological Potency

Chirality can play a profound role in the biological activity of drug molecules, as biological targets are themselves chiral. nih.govnih.gov For this compound, stereoisomerism can arise from the geometry of the double bonds (E/Z isomers) and potentially from chiral centers if substituents are introduced.

The different spatial arrangements of atoms in stereoisomers can lead to significant differences in how they interact with a target protein. One isomer may fit perfectly into a binding site, leading to high potency, while another may bind weakly or not at all. This stereoselectivity is a hallmark of specific drug-receptor interactions. Therefore, the synthesis and biological evaluation of individual stereoisomers are critical steps in understanding the SAR and identifying the most active configuration.

Identification of Key Pharmacophore Features

Based on the SAR studies, a pharmacophore model for this compound derivatives can be proposed. This model highlights the essential structural features required for biological activity. Key pharmacophoric features likely include:

An aromatic ring with a hydrogen bond acceptor: The 4-methoxyphenyl group, where the methoxy oxygen can act as a hydrogen bond acceptor.

A hydrophobic aromatic feature: The phenyl ring itself contributes to hydrophobic interactions.

A rigid conjugated system: The diene moiety, which provides a specific spatial arrangement and potential for π-π interactions.

A hydrogen bond donor/acceptor and negatively ionizable center: The carboxylic acid group, which is crucial for anchoring to the target.

The relative spatial arrangement of these features is critical for optimal binding and biological response.

Rational Design and Synthesis of Advanced Analogues with Enhanced Biological Efficacy

The insights gained from SAR and pharmacophore modeling provide a solid foundation for the rational design of advanced analogues with improved potency, selectivity, and pharmacokinetic properties. rsc.org Strategies for designing such analogues include:

Scaffold Hopping: Replacing the hexa-2,4-dienoic acid backbone with other rigid linkers that maintain the correct spatial orientation of the key pharmacophoric features.

Fine-tuning of the Methoxyphenyl Moiety: Introducing alternative substituents on the phenyl ring to optimize electronic and steric interactions.

Bioisosteric Replacement of the Carboxylic Acid: Employing various bioisosteres to enhance properties such as cell permeability and metabolic stability while retaining key binding interactions. nih.govresearchgate.netdrughunter.comnih.gov

Conformational Restriction: Introducing cyclic constraints into the molecule to lock it into its bioactive conformation, which can lead to increased potency and selectivity.

The synthesis of these rationally designed analogues often involves multi-step synthetic routes, which may include cross-coupling reactions to construct the aryl-diene system and various methods for introducing or modifying the carboxylic acid or its bioisosteres. nih.gov Subsequent biological evaluation of these new compounds allows for the iterative refinement of the SAR and the development of lead candidates with superior therapeutic potential.

Research on Prodrug Strategies for this compound Remains Undisclosed

Extensive searches for scientific literature and research data concerning the development of prodrug strategies for the chemical compound this compound have yielded no specific results. At present, there is no publicly available research detailing efforts to improve the bioavailability of this particular compound through the design and synthesis of prodrugs for use in research models.

The investigation into the prodrugs of a specific molecule is a crucial step in preclinical development, aimed at overcoming pharmacokinetic challenges such as poor absorption, rapid metabolism, or inadequate distribution to the target site. These strategies involve chemically modifying the parent drug to create a temporarily inactive form that, after administration, converts back to the active compound through enzymatic or chemical reactions within the body.

While the search results provided information on other compounds with similar structural motifs, such as c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid, 5-(4-Methoxyphenyl)-1H-indoles, 5-(4-Methoxyphenyl)-1H-imidazoles, and 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide, none of the retrieved studies focused on or mentioned this compound.

Therefore, the following section on the "Development of Prodrug Strategies for Improved Bioavailability in Research Models" for this compound cannot be elaborated upon with factual, scientifically accurate information as per the user's request. Further research is required in the scientific community to explore and publish findings related to the prodrug development of this specific compound.

Analytical Method Development for Research Applications

Chromatographic Separation Techniques

Chromatographic techniques are central to the analytical workflow for "5-(4-Methoxyphenyl)hexa-2,4-dienoic acid," enabling the separation of the target compound from impurities, starting materials, and by-products. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like "this compound." The methodology can be adapted for various analytical objectives, from purity assessment to the separation of stereoisomers.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for assessing the purity and quantifying "this compound." This technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often acidified with formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the concentration of the compound in an unknown sample can be determined by interpolation from this curve. The method's performance is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. mdpi.com

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

"this compound" contains stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Since these isomers can have different biological activities, their separation and quantification are crucial. Chiral HPLC is the most effective method for separating enantiomers. jfda-online.com This is typically achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. nih.govresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds and would be a suitable choice for this analyte. jfda-online.com The mobile phase in chiral HPLC is often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The separation is highly sensitive to the mobile phase composition and temperature, which must be carefully optimized to achieve baseline resolution of the enantiomers. The determination of enantiomeric excess (e.e.) is a key application, calculated from the relative peak areas of the two enantiomers.

Table 2: Representative Chiral HPLC Conditions for Isomer Separation
ParameterCondition
Column Chiralpak AD-H (Amylose derivative), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Column Temperature 25 °C

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" in its native form is not suitable for GC analysis due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the hot injector. weber.hu

To overcome these limitations, derivatization is necessary. The carboxylic acid group can be converted into a more volatile and thermally stable ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester, or with an alkylating agent to form a methyl or ethyl ester. jfda-online.comweber.hu This derivatization step increases the volatility and reduces the polarity of the analyte, making it amenable to GC analysis. researchgate.netnih.gov

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of column (stationary phase) depends on the polarity of the derivative. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or phenyl-substituted stationary phase, would likely be suitable.

High-Performance Liquid Chromatography (HPLC) Methodologies

Advanced Detection Strategies

The choice of detector is critical for achieving the desired sensitivity and selectivity in the analysis of "this compound."

Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method coupled with HPLC for the quantification of "this compound." The compound possesses a chromophore—the conjugated dienoic acid system and the methoxyphenyl group—that absorbs light in the UV region.

To determine the optimal wavelength for detection, a UV-Vis spectrum of the compound in the mobile phase solvent is recorded. The wavelength of maximum absorbance (λmax) is then selected for analysis, as this provides the highest sensitivity. For compounds with aromatic rings and conjugated systems, the λmax is often in the range of 250-300 nm. For instance, the structurally related sorbic acid has a λmax around 260 nm. nist.gov A diode-array detector (DAD) is particularly useful as it can acquire the entire UV spectrum at each point in the chromatogram, which can help in peak identification and purity assessment.

Table 3: Illustrative UV-Vis Absorption Data
ParameterValue
Solvent Methanol
λmax 1 ~280 nm
λmax 2 ~225 nm
Molar Absorptivity (ε) at λmax 1 (Value would be determined experimentally)

Note: The λmax values are estimates based on the chromophoric structure and may vary depending on the solvent and specific isomeric form.

Mass Spectrometry (MS) Detection (HPLC-MS, GC-MS) for Identification and Quantification

The combination of chromatographic separation with mass spectrometric detection offers a robust and sensitive approach for the analysis of "this compound" in research settings. High-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for both identifying and quantifying this compound. nih.gov

HPLC-MS is particularly well-suited for analyzing organic acids. nih.gov The compound is first separated from the sample matrix on an HPLC column. Subsequently, the eluate enters the mass spectrometer. Electrospray ionization (ESI) is a common and effective soft ionization technique that typically generates protonated molecules, such as [M+H]⁺ or deprotonated molecules, like [M-H]⁻. For "this compound," tandem mass spectrometry (MS/MS) can be employed for structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions, which provides a high degree of specificity. nih.gov

GC-MS is another viable option, although it often requires a derivatization step to increase the volatility of the acidic analyte. nih.govresearchgate.net Silylation is a common derivatization technique for organic acids, which makes them more amenable to GC analysis. researchgate.net The resulting mass spectrum will exhibit a characteristic fragmentation pattern that can be used for identification and quantification. researchgate.netresearchgate.net Shorter analytical columns in GC-MS can sometimes reduce the thermal degradation of labile compounds. nih.gov

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are frequently used to enhance sensitivity and selectivity by monitoring specific ions associated with the target compound. nih.gov

Table 1: Representative Mass Spectrometry Data for this compound

Parameter HPLC-MS (ESI) GC-MS (after derivatization)
Ionization Mode Positive or NegativeElectron Ionization (EI)
Parent Ion (m/z) [M+H]⁺ or [M-H]⁻Molecular ion of the derivatized compound
Major Fragment Ions Dependent on collision energyCharacteristic fragments of the derivatized compound
Quantification Mode MRMSIM or MRM

Sample Preparation and Extraction Protocols for Complex Research Matrices

Effective sample preparation is crucial for accurate and reliable analysis of "this compound" from complex biological matrices like plasma, urine, or tissue homogenates. biotage.comnih.gov The primary objective is to remove interfering substances and concentrate the analyte. biotage.com

Liquid-Liquid Extraction (LLE) is a conventional method for isolating organic acids. oup.com This technique involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. researchgate.net Adjusting the pH of the aqueous phase can optimize the extraction efficiency for acidic compounds. researchgate.net

Solid-Phase Extraction (SPE) is an increasingly popular alternative that offers high selectivity and recovery. mjcce.org.mkresearchgate.net For acidic compounds, anion-exchange SPE cartridges can be utilized to selectively retain the analyte while allowing interfering substances to be washed away. nih.gov The analyte is then eluted using a suitable solvent.

Protein Precipitation is often the initial step when working with protein-rich samples like serum or plasma. mdpi.com This is typically achieved by adding an organic solvent such as acetonitrile to denature and precipitate the proteins. mdpi.com The resulting supernatant can then be subjected to further cleanup by LLE or SPE.

Table 2: Comparison of Extraction Protocols for this compound

Method Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible aqueous and organic phases. researchgate.netSimple, cost-effective.Can be labor-intensive, may use large volumes of organic solvents. researchgate.net
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent. mjcce.org.mkresearchgate.netHigh selectivity and recovery, amenable to automation. nih.govCan be more expensive than LLE.
Protein Precipitation Removal of proteins from biological fluids. mdpi.comQuick and simple initial cleanup step.May not remove all interfering substances.

Method Validation for Research Applications (Selectivity, Linearity, Precision, Accuracy, Robustness)

Validation of the analytical method is essential to ensure that the results are reliable and fit for the intended research purpose. gmpinsiders.comresearchgate.net Key validation parameters include selectivity, linearity, precision, accuracy, and robustness. elementlabsolutions.compharmavalidation.in

Selectivity demonstrates the method's ability to distinguish the analyte from other components in the sample matrix. scispace.com This is crucial for avoiding false-positive results. elementlabsolutions.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a specific range. gmpinsiders.compharmavalidation.in It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the resulting calibration curve, with a value greater than 0.99 often being desirable. mdpi.com

Precision reflects the degree of agreement among a series of measurements of the same sample. elementlabsolutions.compharmavalidation.in It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmavalidation.in For many applications, an RSD of less than 15% is considered acceptable. nih.gov

Accuracy indicates the closeness of the measured value to the true value. researchgate.netelementlabsolutions.com It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. mdpi.com Recovery values between 80% and 120% are generally considered acceptable. core.ac.uk

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in experimental parameters, indicating its reliability during routine use. elementlabsolutions.com

Table 3: Typical Method Validation Parameters and Acceptance Criteria for Research Applications

Parameter Assessment Typical Acceptance Criteria
Selectivity Analysis of blank and spiked samples. elementlabsolutions.comNo significant interfering peaks at the analyte's retention time. scispace.com
Linearity Analysis of calibration standards over a defined range. gmpinsiders.comCorrelation coefficient (r²) > 0.99. mdpi.com
Precision Replicate analyses of quality control samples. pharmavalidation.inRelative Standard Deviation (RSD) < 15%. nih.gov
Accuracy Analysis of spiked samples (recovery). mdpi.comRecovery within 80-120%. core.ac.uk
Robustness Deliberate variations in method parameters. elementlabsolutions.comMethod performance remains within acceptable limits.

Metabolic Studies in Non Human Biological Systems

In Vitro Metabolic Stability in Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)

The initial assessment of a compound's metabolic clearance often begins with in vitro metabolic stability assays using subcellular fractions. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The S9 fraction, a supernatant from the centrifugation of a tissue homogenate, contains both microsomal and cytosolic enzymes.

The general procedure involves incubating the test compound with liver microsomes or S9 fractions in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions. The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. These values help in predicting the in vivo hepatic clearance of the compound.

Table 1: Representative Data Table for In Vitro Metabolic Stability

CompoundSpeciesSubcellular FractionIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
5-(4-Methoxyphenyl)hexa-2,4-dienoic acidRatLiver MicrosomesData Not AvailableData Not Available
This compoundMouseLiver MicrosomesData Not AvailableData Not Available
This compoundHumanLiver MicrosomesData Not AvailableData Not Available

Note: This table is illustrative. No experimental data was found for "this compound."

Identification and Characterization of Major Metabolites using High-Resolution Mass Spectrometry

Following the determination of metabolic stability, the next step is to identify the structures of the metabolites formed. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for this purpose. By comparing the mass spectra of the parent compound with those of its metabolites, it is possible to determine the mass shifts corresponding to specific metabolic reactions (e.g., hydroxylation, demethylation, glucuronidation).

Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), where metabolites are fragmented to produce characteristic product ions, providing clues about their chemical structure.

Table 2: Potential Metabolites of this compound

Putative MetaboliteProposed Metabolic ReactionMolecular FormulaExact Mass
M1O-demethylationC12H12O3204.0786
M2Hydroxylation (aromatic ring)C13H14O4234.0892
M3Hydroxylation (aliphatic chain)C13H14O4234.0892
M4Carboxylic acid reductionC13H16O2204.1150
M5Glucuronide conjugateC19H22O9394.1264

Note: This table presents hypothetical metabolites based on common metabolic pathways for similar chemical structures. No experimental data was found for "this compound."

Enzyme Kinetics of Metabolic Pathways (e.g., Cytochrome P450 Enzymes, Esterases)

Once major metabolic pathways are identified, enzyme kinetic studies are performed to determine which specific enzymes are responsible for the metabolism of the compound. This often involves using a panel of recombinant human CYP enzymes or specific chemical inhibitors. By measuring the rate of metabolism at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. This information is crucial for predicting potential drug-drug interactions.

In Silico Metabolism Prediction and Metabolite Profiling

Computational, or in silico, models have become increasingly valuable in early drug discovery for predicting the metabolic fate of new chemical entities. These models use algorithms based on known metabolic pathways and enzyme substrate specificities to predict the sites of metabolism on a molecule and the likely structures of the resulting metabolites. Software tools can predict which CYP enzymes are likely to metabolize the compound and can also generate hypothetical metabolite profiles.

Ex Vivo Tissue Metabolism Studies

To bridge the gap between in vitro subcellular systems and in vivo models, ex vivo studies using fresh tissue slices or isolated perfused organs (like the liver) can be employed. These systems maintain the cellular architecture and the interplay between different cell types and enzyme systems, providing a more integrated view of tissue-specific metabolism. These studies can offer more comprehensive information on the metabolic profile of a compound within a specific organ.

Future Research Directions and Potential Academic Impact

Exploration of Novel and Sustainable Synthetic Pathways

Furthermore, enzymatic and biocatalytic methods represent a promising frontier for the synthesis of this and related molecules. Biocatalysis can offer high selectivity and operate under mild reaction conditions, further contributing to the sustainability of the synthetic process. Investigating various catalytic systems, including metal-based and organocatalysts, could also lead to more efficient and scalable production methods. A comparative analysis of different synthetic routes, evaluating their efficiency, cost-effectiveness, and environmental impact, will be crucial for identifying the most viable pathway for future development and commercialization.

Deeper Mechanistic Understanding of Molecular Interactions and Cellular Pathways

A fundamental aspect of future research will be to elucidate the molecular interactions and cellular pathways through which 5-(4-Methoxyphenyl)hexa-2,4-dienoic acid exerts its potential biological effects. Drawing parallels from structurally related compounds, it is plausible that this molecule could interact with various biological targets. For instance, studies on other methoxyphenyl-containing compounds have revealed interactions with enzymes and receptors, influencing cellular signaling cascades. mdpi.comnih.gov

Initial investigations should focus on identifying the primary molecular targets of this compound. In silico docking studies can provide preliminary insights into potential binding partners, which can then be validated through in vitro binding assays. mdpi.comnih.gov Subsequent research should delve into the downstream effects of these interactions on cellular pathways. Techniques such as transcriptomics and proteomics can offer a global view of the changes in gene and protein expression induced by the compound. Understanding these mechanisms at a molecular level is critical for predicting the compound's pharmacological profile and for the rational design of more potent and selective analogs. The study of intermolecular contacts, such as hydrogen bonding and π-π interactions, will also be vital in understanding its binding affinity and specificity. cardiff.ac.ukmdpi.com

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, the development of advanced computational models can significantly accelerate research and development. Quantum computational investigations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure and predict the spectroscopic properties of the molecule. mdpi.com

These computational approaches can aid in elucidating its molecular geometry and vibrational frequencies. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their biological activities. These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby guiding the design of more effective compounds. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when interacting with biological macromolecules, offering a more comprehensive understanding of its mechanism of action. mdpi.comnih.gov

Investigation of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of interest in pharmacology. mdpi.comresearchgate.net Future research should explore the potential synergistic effects of this compound when combined with other bioactive compounds, including existing drugs. Such combinations could lead to enhanced therapeutic efficacy, reduced side effects, and the potential to overcome drug resistance. mdpi.com

Initial studies could involve screening combinations of this compound with a panel of known drugs or natural products against various biological targets or in disease models. For example, combinations with flavonoids have shown synergistic effects in inhibiting the growth of cancer cells. mdpi.com The wheat coleoptile bioassay has been highlighted as a potential tool for detecting such synergistic interactions. mdpi.com A thorough investigation into the mechanisms underlying any observed synergistic effects will be crucial for their potential translation into therapeutic applications.

Expanding the Scope of Research Applications for this compound

The structural features of this compound suggest a broad range of potential research applications that warrant exploration. The hexadienoic acid moiety is a known pharmacophore found in compounds with diverse biological activities. nih.govnih.gov The presence of the methoxyphenyl group can influence the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com

Future research should aim to screen this compound for a wide array of biological activities. Given that structurally similar compounds have shown potential in areas such as inflammation and cancer research, these could be logical starting points. nih.gov For instance, some hydantoin derivatives, which can also contain methoxyphenyl groups, exhibit antidiabetic, antimicrobial, and antitumoral properties. mdpi.com The potential of this compound in materials science, for example as a building block for novel polymers or functional materials, should also be considered. A multidisciplinary approach, involving chemists, biologists, and material scientists, will be key to uncovering the full spectrum of applications for this promising molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.